BenchChemオンラインストアへようこそ!

Phosphorylleucylphenylalanine

Pseudomonas aeruginosa elastase zinc metalloprotease inhibition metal-chelating inhibitor design

Phosphorylleucylphenylalanine (P-Leu-Phe; C₁₅H₂₃N₂O₆P; MW 358.33 g/mol) is a synthetic Nα-phosphoryl dipeptide belonging to the metal-chelating inhibitor class. Originally indexed as an enkephalinase inhibitor, its principal pharmacological characterization is as a potent, reversible inhibitor of the Pseudomonas aeruginosa elastase (LasB), a zinc metalloprotease virulence factor critical in corneal and tissue destruction.

Molecular Formula C15H23N2O6P
Molecular Weight 358.33 g/mol
CAS No. 80826-98-8
Cat. No. B14430341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorylleucylphenylalanine
CAS80826-98-8
Molecular FormulaC15H23N2O6P
Molecular Weight358.33 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NP(=O)(O)O
InChIInChI=1S/C15H23N2O6P/c1-10(2)8-12(17-24(21,22)23)14(18)16-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,18)(H,19,20)(H3,17,21,22,23)/t12-,13-/m0/s1
InChIKeyXHDKBRXIGMXIDI-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphorylleucylphenylalanine (CAS 80826-98-8): Identity, Target Class, and Procurement-Relevant Baseline


Phosphorylleucylphenylalanine (P-Leu-Phe; C₁₅H₂₃N₂O₆P; MW 358.33 g/mol) is a synthetic Nα-phosphoryl dipeptide belonging to the metal-chelating inhibitor class [1]. Originally indexed as an enkephalinase inhibitor, its principal pharmacological characterization is as a potent, reversible inhibitor of the Pseudomonas aeruginosa elastase (LasB), a zinc metalloprotease virulence factor critical in corneal and tissue destruction [2]. The phosphoryl moiety enables direct coordination of the active-site zinc ion, a feature absent in simple non-phosphorylated dipeptides, establishing the compound as a transition-state analog inhibitor [3].

Phosphorylleucylphenylalanine (80826-98-8): Why In-Class Substitution Is Not Straightforward


Generic substitution among phosphoryl dipeptide elastase inhibitors is unreliable for three evidence-backed reasons. First, the metal-chelating phosphoryl group is not a uniform functional handle: non-chelating dipeptide analogs lacking the Nα-phosphoryl moiety exhibit inhibition constants approximately three orders of magnitude (∼1,000-fold) worse than phosphorylleucylphenylalanine, confirming that potency is driven by zinc coordination rather than peptide sequence alone [1]. Second, hydrolytic stability varies over an order of magnitude among structurally analogous phosphoryl dipeptides (kobsd at pH 7.3, 37°C ranges from 0.35 h⁻¹ for PO₃LeuTrp to 0.73 h⁻¹ for PO₃LeuPheNH₂), with the glycosylated analog phosphoramidon showing no detectable hydrolysis after 6 days [2]. Third, in an in vivo rabbit intracorneal infection model, phosphoramidon provided corneal protection for 12 hours, while phosphorylleucylphenylalanine was considerably less effective despite sharing the phosphoramidate core, and the thiol-based inhibitor 2-mercaptoacetyl-L-phenylalanyl-L-leucine completely prevented corneal perforation [3][4]. Identical enzymatic Ki values do not predict functional tissue protection.

Phosphorylleucylphenylalanine (80826-98-8) Quantitative Differentiation Evidence


Metal-Chelating Potency: 1,000-Fold Advantage Over Non-Chelating Dipeptide Analogs

Phosphorylleucylphenylalanine (P-Leu-Phe) inhibits Pseudomonas aeruginosa elastase (LasB) with an inhibition constant Ki = 0.2 µM, whereas dipeptide analogs lacking the Nα-phosphoryl metal-chelating moiety exhibit Ki values approximately three orders of magnitude higher (∼200 µM range), directly demonstrating that the phosphoryl group accounts for the vast majority of binding energy through active-site zinc coordination [1]. Within the metal-chelating series, the Ki of P-Leu-Phe equals that of the most potent thiol-based inhibitor 2-mercaptoacetyl-L-phenylalanyl-L-leucine (HSAc-Phe-Leu; also 0.2 µM), but is 7.5-fold more potent than 2-mercaptoacetyl-L-leucyl-L-phenylalanine (Ki = 1.5 µM) and 75-fold more potent than 2-mercaptoacetyl-L-leucyl-D-phenylalanine (Ki = 34 µM), which further highlights the importance of stereochemistry at the P1′ position [1]. Hydroxamic acid derivatives (Z-Gly-NHOH, Z-Leu-NHOH, Z-Phe-NHOH) tested in the same study had Ki values of 11–28 µM, placing P-Leu-Phe 55- to 140-fold stronger [1].

Pseudomonas aeruginosa elastase zinc metalloprotease inhibition metal-chelating inhibitor design

Hydrolytic Stability Deficit: Phosphorylleucylphenylalanine Hydrolyzes With a Half-Life of ~1.1 h at pH 7.3, While Phosphoramidon Resists Hydrolysis Beyond 6 Days

Under physiologically relevant conditions (pH 7.3, 37°C), the observed first-order hydrolysis rate constant (kobsd) for phosphorylleucylphenylalanine (PO₃LeuPhe) is 0.63 h⁻¹, corresponding to a half-life of approximately 1.1 hours [1]. By direct comparison in the same NMR study, the glycosylated analog phosphoramidon showed no detectable hydrolysis after 6 days at 37°C at pH 4.6 and 7.7, representing a stability difference of >130-fold [1]. The des-rhamnose derivative PO₃LeuTrp hydrolyzed with kobsd = 0.35 h⁻¹ (t₁/₂ ≈ 2.0 h), while the C-terminal amide analog PO₃LeuPheNH₂ was the least stable at kobsd = 0.73 h⁻¹ (t₁/₂ ≈ 0.95 h) [1]. The hydrolysis is pH-dependent and proceeds via direct solvent attack on phosphorus, with first-order rate constants for the monoanionic species (NHRPO₃H)¹⁻ calculated as 0.66 ± 0.03 h⁻¹ for PO₃LeuPhe and 1.07 ± 0.10 h⁻¹ for PO₃LeuPheNH₂ [1].

phosphoramidate hydrolysis kinetics inhibitor stability NMR spectroscopy

In Vivo Corneal Protection: Phosphoramidon Outperforms Phosphorylleucylphenylalanine in the Rabbit Intracorneal Elastase Model

In a rabbit intracorneal injection model of Pseudomonas aeruginosa elastase-induced corneal damage, phosphoramidon protected corneas from enzyme-mediated destruction for 12 hours, whereas its direct structural analog phosphorylleucylphenylalanine (P-Leu-Phe) was considerably less effective at equivalent dosing [1]. The study authors explicitly attribute this in vivo efficacy gap to the rhamnopyranosyl moiety present in phosphoramidon but absent in phosphorylleucylphenylalanine [1]. In a separate comparative study using the same model, the thiol-based inhibitor 2-mercaptoacetyl-L-phenylalanyl-L-leucine (HSAc-Phe-Leu) completely prevented corneal perforation and markedly delayed the appearance of corneal melting, while both phosphorylleucylphenylalanine and benzyloxycarbonyl-L-leucyl-hydroxamate (Z-Leu-NHOH) were substantially less effective, failing to prevent perforation [2].

Pseudomonas aeruginosa keratitis corneal melting prevention in vivo elastase inhibition

Substrate-Dependent Inhibition Profile: Ki Does Not Predict Functional Cartilage Protection

Despite identical Ki values (0.2 µM) against purified LasB using the small-molecule chromophoric substrate furylacryloyl-glycyl-L-leucyl-L-alanine, phosphorylleucylphenylalanine was inferior to 2-mercaptoacetyl-L-phenylalanyl-L-leucine (HSAc-Phe-Leu) in inhibiting the degradation of cartilage proteoglycan, a physiologically relevant macromolecular substrate [1]. This divergence between enzymatic affinity and functional substrate protection is a direct experimental observation and is consistent with the general finding in the same study that inhibitor concentrations approximately 50-fold higher than Ki were required to achieve 60–90% inhibition of azocasein, elastin, or cartilage degradation, and 500-fold higher for virtually complete inhibition [1]. The BRENDA enzyme ligand database independently records the substrate-dependent inhibition profile of phosphorylleucylphenylalanine: at 0.1 mM (~500× Ki), 98% inhibition with azocasein and cartilage substrates, but only 94% inhibition with elastin; at 0.01 mM (~50× Ki), 83–89% inhibition across substrates [2].

cartilage proteoglycan degradation substrate-dependent inhibition functional enzyme assay

Kinetic Mechanism: Slow-Binding Behavior Distinguishes Phosphoryl Dipeptides From Classical Competitive Inhibitors

Nα-phosphoryl dipeptides including phosphorylleucylphenylalanine function as transition-state analog inhibitors of zinc metalloproteases, a mechanistic class that typically exhibits slow-binding kinetics [1]. While the primary inhibition studies for phosphorylleucylphenylalanine used steady-state kinetic measurements (Ki = 0.2 µM), the structurally related phosphoryl dipeptide series and phosphoramidon have been characterized as slow-binding inhibitors of thermolysin and Pseudomonas elastase, with phosphoramidon's Ki reported as highly pH-dependent, ranging from 1.4 nM at pH 5.0 to 8.5 µM at pH 8.5 against thermolysin [2]. The phosphoryl dipeptide class is thus mechanistically distinct from rapidly equilibrating competitive inhibitors, and the apparent potency of phosphorylleucylphenylalanine in any given assay system will depend on pre-incubation time and pH [1][2].

slow-binding inhibition transition-state analog zinc metalloprotease mechanism

Phosphorylleucylphenylalanine (80826-98-8) Evidence-Based Application Scenarios for Procurement Decision-Making


In Vitro Biochemical Characterization of Pseudomonas aeruginosa LasB Elastase

Phosphorylleucylphenylalanine is appropriate as a positive control inhibitor for in vitro LasB enzyme assays using small-molecule chromophoric substrates (e.g., furylacryloyl-glycyl-L-leucyl-L-alanine), where its Ki of 0.2 µM and well-characterized metal-chelating mechanism provide a benchmark for comparing novel inhibitor candidates [1]. Assays must be designed with awareness that the compound's hydrolytic half-life is approximately 1.1 hours at pH 7.3 and 37°C, and adequate pre-incubation time should be allowed to account for slow-binding kinetics [2].

Structure-Activity Relationship (SAR) Studies of Phosphoramidate Zinc Metalloprotease Inhibitors

As the simplest Nα-phosphoryl dipeptide with a phenylalanine P1′ residue, phosphorylleucylphenylalanine serves as a minimal-structure reference compound for SAR campaigns exploring the contribution of the amino acid side chain, C-terminal modification (free acid vs. amide), and glycosylation (contrast with phosphoramidon) to LasB inhibition potency, hydrolytic stability, and in vivo efficacy [1][2][3].

Comparative Mechanistic Studies of Substrate-Dependent Metalloprotease Inhibition

The documented divergence between phosphorylleucylphenylalanine's Ki (0.2 µM) and its functional inhibition of macromolecular substrates (requiring 50- to 500-fold higher concentrations; cartilage proteoglycan protection inferior to equipotent HSAc-Phe-Leu) makes it a valuable tool compound for investigating how inhibitor–enzyme affinity translates to protection of physiologically relevant substrates [1]. This compound should not be used when cartilage or elastin degradation is the primary assay endpoint and maximal protection is required.

NOT Recommended: In Vivo Pseudomonas aeruginosa Corneal Infection Models

Procurement of phosphorylleucylphenylalanine for in vivo corneal protection studies is not supported by available evidence. Phosphoramidon provides 12-hour corneal protection and HSAc-Phe-Leu completely prevents corneal perforation in the rabbit intracorneal elastase injection model, while phosphorylleucylphenylalanine is substantially less effective in both parameters [1][2]. Users requiring in vivo efficacy should procure phosphoramidon or HSAc-Phe-Leu instead.

Quote Request

Request a Quote for Phosphorylleucylphenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.